AS-605240 is an organic compound classified within the quinoxaline family, specifically identified as 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione. This compound exhibits significant biological activity, particularly as an inhibitor of phosphatidylinositol 3-kinase gamma and other related enzymes. Its structure consists of a bicyclic heterocycle formed by a benzene ring fused to a pyrazine ring, which is characteristic of quinoxalines. AS-605240 has garnered attention in both chemical synthesis and biological research due to its potential therapeutic applications, particularly in oncology and inflammation-related disorders.
AS-605240 is sourced from various chemical suppliers and is used primarily in research laboratories. It is classified as an enzyme inhibitor, specifically targeting phosphatidylinositol 3-kinase gamma, which plays a critical role in cellular signaling pathways related to growth and metabolism. This compound is also recognized for its potential applications in cancer therapy due to its ability to inhibit tyrosine kinase epidermal growth factor receptor, making it a candidate for further clinical investigation .
The synthesis of AS-605240 typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione. A common synthetic route includes the condensation of quinoxaline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine. This method allows for the formation of the desired compound through a straightforward reaction pathway that can be optimized for yield and purity.
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process. Automated systems are often utilized to ensure consistent quality control throughout production.
The molecular formula of AS-605240 is C₁₃H₁₁N₃O₂S, with a molecular weight of approximately 273.31 g/mol. The compound features several functional groups that contribute to its biological activity:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential binding sites on target proteins .
AS-605240 undergoes various chemical reactions that can modify its structure and enhance its properties:
These reactions are typically conducted in organic solvents such as dichloromethane or acetonitrile, often utilizing catalysts like palladium on carbon to facilitate specific transformations.
The mechanism by which AS-605240 exerts its biological effects primarily involves the inhibition of phosphatidylinositol 3-kinase gamma. This action leads to a decrease in downstream signaling pathways associated with cell proliferation and survival, particularly affecting pathways involving AKT phosphorylation.
Research indicates that treatment with AS-605240 results in significant suppression of pro-inflammatory cytokines and reduction in inflammatory cell recruitment in models of pulmonary fibrosis and other inflammatory diseases. This suggests that AS-605240 may also have therapeutic implications beyond oncology, potentially benefiting conditions characterized by excessive inflammation .
AS-605240 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate conditions for laboratory use and potential pharmaceutical formulations.
AS-605240 has diverse applications across various fields:
AS-605240 (chemical name: 5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione) is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), exhibiting an IC₅₀ of 8 nM and a Kᵢ of 7.8 nM against this isoform in cell-free assays [2] [4]. Its selectivity profile demonstrates >30-fold preference for PI3Kγ over class I PI3K isoforms δ and β (IC₅₀ = 300 nM and 270 nM, respectively), and 7.5-fold selectivity over PI3Kα (IC₅₀ = 60 nM) [4] [8]. This selectivity arises from structural differences in the ATP-binding pocket of PI3Kγ, allowing AS-605240 to exploit unique conformational interactions [4]. The compound shows negligible activity against a broad panel of protein kinases at concentrations ≤1 μM, underscoring its specificity [8]. PI3Kγ's restricted expression pattern—primarily in hematopoietic cells, neurons, and endothelia—enhances the therapeutic relevance of this selectivity by limiting off-target effects in non-immune tissues [5].
Table 1: Isoform Selectivity Profile of AS-605240
PI3K Isoform | IC₅₀ (nM) | Selectivity Ratio vs. PI3Kγ |
---|---|---|
PI3Kγ | 8 | 1 (Reference) |
PI3Kα | 60 | 7.5 |
PI3Kβ | 270 | 33.75 |
PI3Kδ | 300 | 37.5 |
AS-605240 disrupts the canonical PI3K/AKT/mTOR axis by blocking PIP₃ generation at the plasma membrane, thereby inhibiting downstream phosphorylation events. In splenocytes from non-obese diabetic (NOD) mice, AS-605240 (5–30 μM) significantly reduced phosphorylated Akt (p-Akt) at Thr308 and Ser473, with 30 mg/kg in vivo dosing suppressing p-Akt by >60% in splenic CD3⁺ T cells [5]. This inhibition has functional consequences across disease models:
Notably, AS-605240 also exhibits kinase-independent effects by disrupting scaffolding functions of PI3Kγ, particularly in macrophage migration and microglial activation [6].
AS-605240 functions through reversible, ATP-competitive inhibition, binding directly to the ATP pocket of PI3Kγ’s catalytic subunit p110γ. Kinetic studies reveal its quinoxaline-thiazolidinedione core forms critical hydrogen bonds with Val882 and Asp841 residues in the catalytic cleft, while the methylene bridge allows optimal hydrophobic interactions [4] [7]. This binding mode confers:
The inhibitor’s efficacy in cellular contexts depends on ATP concentrations, with IC₅₀ values shifting from 8 nM (cell-free) to 0.09–5.31 μM (cell-based) due to intracellular ATP competition [4] [6].
By attenuating PI3Kγ signaling, AS-605240 modulates transcription factors governing inflammation and cell survival:
NF-κB Pathway:
NFATc1 Regulation:
Cytokine/Chemokine Networks:AS-605240 restores immune homeostasis by rebalancing effector cytokines:Table 2: Cytokine Modulation by AS-605240 in Disease Models
Disease Model | Key Cytokines/Chemokines Suppressed | Reduction vs. Control |
---|---|---|
Autoimmune Diabetes | IFN-γ, IL-17, RANTES | 50–70% |
Ischemic Stroke (tMCAO) | TNF-α, IL-1β, CXCL10 | 40–60% |
Rheumatoid Arthritis | MCP-1, IL-6, IL-8 | 55–75% |
The compound also indirectly modulates CREB (cAMP response element-binding protein) in Tregs, promoting FoxP3 expression and suppressive function [5].
Table 3: Standardized Nomenclature for AS-605240
Nomenclature Type | Designation |
---|---|
IUPAC Name | (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione |
Synonyms | AS 605240; AS605240; PI3Kγ inhibitor 1 |
CAS Number | 648450-29-7 |
Molecular Formula | C₁₂H₇N₃O₂S |
Molecular Weight | 257.27 g/mol |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5